N-methyl-N-(methylsulfonyl)-beta-alanine
Overview
Description
N-methyl-N-(methylsulfonyl)-beta-alanine: is an organosulfur compound with a unique structure that includes a methyl group attached to a sulfonamide functional group, which is further connected to a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(methylsulfonyl)-beta-alanine can be achieved through several methods. One common approach involves the direct reductive N-methylation of nitro compounds. This method is attractive due to its straightforward nature and the availability of inexpensive raw materials . The process typically involves the use of methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, or dimethyl sulfoxide (DMSO) under specific reaction conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(methylsulfonyl)-beta-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfonamide and beta-alanine functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: N-methyl-N-(methylsulfonyl)-beta-alanine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its sulfonamide group is known to interact with certain enzymes, making it a valuable tool in enzymology studies.
Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of novel therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(methylsulfonyl)-beta-alanine involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
- N-methyl-N-(methylsulfonyl)methanesulfonamide
- Sulfonimidates
- Sulfoximines
Comparison: N-methyl-N-(methylsulfonyl)-beta-alanine is unique due to its beta-alanine moiety, which distinguishes it from other sulfonamide compounds. This structural feature imparts specific reactivity and biological activity, making it a valuable compound for research and industrial applications. Similar compounds like sulfonimidates and sulfoximines also possess sulfonamide groups but differ in their overall structure and properties .
Properties
IUPAC Name |
3-[methyl(methylsulfonyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-6(11(2,9)10)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJPQJKBENJNFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653565 | |
Record name | N-(Methanesulfonyl)-N-methyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158736-03-8 | |
Record name | N-(Methanesulfonyl)-N-methyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N-methylmethanesulfonamido)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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